Cas no 92-46-6 (6-Chloro-2-methylquinoline)

6-Chloro-2-methylquinoline structure
6-Chloro-2-methylquinoline structure
商品名:6-Chloro-2-methylquinoline
CAS番号:92-46-6
MF:C10H8ClN
メガワット:177.630221366882
MDL:MFCD00051735
CID:810554
PubChem ID:24883639

6-Chloro-2-methylquinoline 化学的及び物理的性質

名前と識別子

    • 6-Chloro-2-methylquinoline
    • 2-Methyl-6-chloroquinoline
    • 6-Chloroquinaldine
    • Quinoline,6-chloro-2-methyl-
    • Quinoline, 6-chloro-2-methyl-
    • OCCIBGIEIBQGAJ-UHFFFAOYSA-N
    • 6-chloro-2-methyl-quinoline
    • 6-CHLORO-2-methyl QUINOLINE
    • FCH931779
    • 5623AC
    • STK396250
    • VQ10297
    • AX8012679
    • ST50407905
    • 051C735
    • 6-Chloro-2-methylquinoline (ACI)
    • Quinaldine, 6-chloro- (6CI, 7CI, 8CI)
    • MFCD00051735
    • F17611
    • AS-48060
    • C3108
    • CS-0113039
    • DB-057307
    • SCHEMBL229173
    • 6-Chloro-2-methylquinoline, 97%
    • DTXSID70238818
    • 92-46-6
    • SB67509
    • AKOS005203000
    • SY049754
    • MDL: MFCD00051735
    • インチ: 1S/C10H8ClN/c1-7-2-3-8-6-9(11)4-5-10(8)12-7/h2-6H,1H3
    • InChIKey: OCCIBGIEIBQGAJ-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=C2C(N=C(C)C=C2)=CC=1

計算された属性

  • せいみつぶんしりょう: 177.03500
  • どういたいしつりょう: 177.034527
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 160
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 何もない
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 12.9

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.225
  • ゆうかいてん: 94-98 °C (lit.)
  • ふってん: 278.2°C at 760 mmHg
  • フラッシュポイント: 148.7°C
  • 屈折率: 1.634
  • PSA: 12.89000
  • LogP: 3.19660
  • ようかいせい: 未確定
  • かんど: Light Sensitive

6-Chloro-2-methylquinoline セキュリティ情報

  • 記号: GHS05 GHS07
  • ヒント:に警告
  • シグナルワード:Danger
  • 危害声明: H302-H315-H318-H335
  • 警告文: P261-P280-P305 + P351 + P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 22-37/38-41
  • セキュリティの説明: S26-S39
  • 危険物標識: Xn Xi
  • リスク用語:R22; R37/38; R41
  • 危険レベル:IRRITANT

6-Chloro-2-methylquinoline 税関データ

  • 税関コード:2933499090
  • 税関データ:

    中国税関番号:

    2933499090

    概要:

    2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

6-Chloro-2-methylquinoline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
C602038-100mg
6-Chloro-2-methylquinoline
92-46-6
100mg
$ 50.00 2022-06-06
Chemenu
CM228235-100g
6-Chloro-2-methylquinoline
92-46-6 98%
100g
$413 2021-08-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X76605-1g
6-Chloro-2-methylquinoline
92-46-6 98%
1g
¥188.0 2023-09-05
TRC
C602038-1g
6-Chloro-2-methylquinoline
92-46-6
1g
$ 80.00 2022-06-06
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
649260-25G
6-Chloro-2-methylquinoline
92-46-6
25g
¥2691.06 2023-12-01
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L05320-5g
6-Chloro-2-methylquinoline, 98+%
92-46-6 98+%
5g
¥5979.00 2023-03-06
eNovation Chemicals LLC
Y1015037-5g
6-Chloro-2-methylquinoline
92-46-6 98.0%
5g
$80 2024-06-07
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
649260-5G
6-Chloro-2-methylquinoline
92-46-6 97%
5G
¥809.33 2022-02-24
Fluorochem
018454-1g
6-Chloroquinaldine
92-46-6 99%
1g
£16.00 2022-03-01
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L05320-1g
6-Chloro-2-methylquinoline, 98+%
92-46-6 98+%
1g
¥1682.00 2023-03-06

6-Chloro-2-methylquinoline 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Dimethyl sulfoxide ,  Ferrous chloride Solvents: p-Xylene ;  24 h, 1 bar, 110 °C
リファレンス
A Convenient Procedure for the Oxidative Dehydrogenation of N-Heterocycles Catalyzed by FeCl2/DMSO
Zhou, Weiyou; Taboonpong, Piyada; Aboo, Ahmed Hamdoon; Zhang, Lingjuan; Jiang, Jun; et al, Synlett, 2016, 27(12), 1806-1809

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  3 h, 80 °C
リファレンス
Method for introduction of alkyl group at ortho position of pyridine N-oxides
, Korea, , ,

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Sodium dodecyl sulfate Catalysts: 12-Molybdophosphoric acid Solvents: Toluene ,  Water ;  1 h, 80 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  basified
リファレンス
Micellar-Mediated Phosphomolybdic Acid: Highly Effective Reusable Catalyst for Synthesis of Quinoline and Its Derivatives
Chaskar, Atul; Padalkar, Vikas; Phatangare, Kiran; Langi, Bhushan; Shah, Chetan, Synthetic Communications, 2010, 40(15), 2336-2340

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Carbon tetrachloride Catalysts: Iron chloride (FeCl3) ;  8 h, 150 °C
リファレンス
Quinoline Synthesis by the Reaction of Anilines with 1,2-diols Catalyzed by Iron Compounds
Khusnutdinov, Ravil; Bayguzina, Alfiya; Aminov, Rishat; Dzhemilev, Usein, Journal of Heterocyclic Chemistry, 2016, 53(4), 1022-1029

ごうせいかいろ 5

はんのうじょうけん
1.1 Catalysts: Tris(pentafluorophenyl)borane Solvents: p-Xylene ;  22 h, 150 °C
リファレンス
Tris(pentafluorophenyl)borane-Catalyzed Acceptorless Dehydrogenation of N-Heterocycles
Kojima, Masahiro; Kanai, Motomu, Angewandte Chemie, 2016, 55(40), 12224-12227

ごうせいかいろ 6

はんのうじょうけん
1.1 Catalysts: Iron ,  Ruthenium Solvents: Ethanol ,  Water ;  3 MPa, 200 °C
リファレンス
A simple continuous reaction for the synthesis of quinoline compounds
Song, Suhong; Dai, Yuyu; Hong, Yunyang; Li, Xiaoqing; Yan, Xinhuan, Green Chemistry, 2022, 24(4), 1714-1720

ごうせいかいろ 7

はんのうじょうけん
1.1 Catalysts: Palladium (nanoparticle complex with magnetite and graphene oxide) Solvents: Acetonitrile ;  12 h, 80 °C
リファレンス
Magnetically separable palladium-graphene nanocomposite as heterogeneous catalyst for the synthesis of 2-alkylquinolines via one pot reaction of anilines with alkenyl ethers
Verma, Sanny; Verma, Deepak; Jain, Suman L., Tetrahedron Letters, 2014, 55(15), 2406-2409

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Toluene ,  Water ;  40 °C; overnight, reflux
リファレンス
Synthesis and structure elucidation of a series of chloroquinoline-2-chalcones by the Doebner-Miller reaction
Gopaul, Kaalin; Koorbanally, Neil A., Magnetic Resonance in Chemistry, 2016, 54(8), 677-683

ごうせいかいろ 9

はんのうじょうけん
1.1 Catalysts: 12-Tungstophosphoric acid ;  11 min
リファレンス
Synthesis of quinaldines and lepidines by a Doebner-Miller reaction under thermal and microwave irradiation conditions using phosphotungstic acid
Sivaprasad, Ganesabaskaran; Rajesh, Rengasamy; Perumal, Paramasivan T., Tetrahedron Letters, 2006, 47(11), 1783-1785

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Trichlorotris(tetrahydrofuran)chromium Solvents: Tetrahydrofuran ;  2 min, rt; 15 min, 25 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
リファレンス
Chromium-Catalyzed Cross-Coupling Reactions of Alkylmagnesium Reagents with Halo-Quinolines and Activated Aryl Chlorides
Bellan, Andreas B.; Kuzmina, Olesya M.; Vetsova, Violeta A.; Knochel, Paul, Synthesis, 2017, 49(1), 188-194

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Cuprous iodide Solvents: 1,2-Dichloroethane ;  12 h, 120 °C
リファレンス
Copper-Promoted Tandem Reaction of Azobenzenes with Allyl Bromides via N=N Bond Cleavage for the Regioselective Synthesis of Quinolines
Yi, Xiangli; Xi, Chanjuan, Organic Letters, 2015, 17(23), 5836-5839

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Diethyl ether Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) (silver-exchanged) ;  5 min; 3 h, 120 °C
リファレンス
Synthesis of quinolone derivatives by an improved Doebner-von Miller reaction using a recyclable Ag(I)-exchanged montmorillonite K10 catalyst
Jayram, Janeeka; Jeena, Vineet, Heterocycles, 2016, 92(12), 2213-2224

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Alumina ,  Hydrochloric acid ;  10 min
リファレンス
One-pot synthesis of quinaldine derivatives by using microwave irradiation without any solvent - A green chemistry approach
Safari, Javad; Banitaba, Sayed Hossein; Samiei, Sepehr Sadegh, Journal of Chemical Sciences (Bangalore, 2009, 121(4), 481-484

ごうせいかいろ 14

はんのうじょうけん
1.1 Catalysts: 1,10-Phenanthroline ,  Palladium diacetate Solvents: Methanol ;  36 h, 25 °C
リファレンス
A Facile Synthesis of 2-Methylquinolines via Pd-Catalyzed Aza-Wacker Oxidative Cyclization
Zhang, Zuhui; Tan, Jiajing; Wang, Zhiyong, Organic Letters, 2008, 10(2), 173-175

ごうせいかいろ 15

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  12 h, rt
リファレンス
Blue-light-promoted carbon-carbon double bond isomerization and its application in the syntheses of quinolines
Chen, Xinzheng; Qiu, Shuxian; Wang, Sasa; Wang, Huifei; Zhai, Hongbin, Organic & Biomolecular Chemistry, 2017, 15(30), 6349-6352

ごうせいかいろ 16

はんのうじょうけん
1.1 Catalysts: Sodium tert-butoxide ,  [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]chloroc… Solvents: Toluene ;  8 h, 70 °C
リファレンス
Synthesis of quinolines and naphthyridines via catalytic retro-aldol reaction of β-hydroxyketones with ortho-aminobenzaldehydes or nicotinaldehydes
Zhang, Song-Lin; Deng, Zhu-Qin, Organic & Biomolecular Chemistry, 2016, 14(38), 8966-8970

ごうせいかいろ 17

はんのうじょうけん
1.1 Catalysts: Iron chloride (FeCl3) Solvents: Carbon tetrachloride ;  8 h, 150 °C; 150 °C → 20 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  0.5 - 1 h, neutralized, 20 °C
リファレンス
Method for substituted quinolines production from aniline, 1,2-diols and CCl4 under iron catalysts
, Russian Federation, , ,

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Acetic acid ,  Iron ;  2 h, reflux
リファレンス
Iron/acetic acid-mediated carbon degradation: a facile route for the synthesis of quinoline derivatives
Ramesh, Chintakunta; Kavala, Veerababurao; Kuo, Chun-Wei; Yao, Ching-Fa, Tetrahedron Letters, 2010, 51(40), 5234-5237

ごうせいかいろ 19

はんのうじょうけん
1.1 Catalysts: 2,2,2-Trifluoroethanol ,  Chloro[4-methoxy-2-[1-[(4-methoxyphenyl)imino-κN]ethyl]phenyl-κC][(1,2,3,4,5-η)-… ;  20 h, reflux
リファレンス
Acceptorless Dehydrogenation of Nitrogen Heterocycles with a Versatile Iridium Catalyst
Wu, Jianjun; Talwar, Dinesh; Johnston, Steven; Yan, Ming; Xiao, Jianliang, Angewandte Chemie, 2013, 52(27), 6983-6987

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Nickel monoxide (supported on graphene nanoplatelets) Solvents: Dimethyl sulfoxide ;  10 h, 100 °C
リファレンス
Nanonickel Oxides Prepared by Atomic Layer Deposition as Efficient Catalyst for the Dehydrogenation of N-Heterocycles
Du, Liyong; Shi, Li; Liu, Yunxiao; Ling, Yong; Zhang, Yanan; et al, ChemistrySelect, 2020, 5(38), 11811-11816

6-Chloro-2-methylquinoline Raw materials

6-Chloro-2-methylquinoline Preparation Products

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